molecular formula C16H13NO B12601115 6-(4-Methoxyphenyl)quinoline CAS No. 878276-91-6

6-(4-Methoxyphenyl)quinoline

Cat. No.: B12601115
CAS No.: 878276-91-6
M. Wt: 235.28 g/mol
InChI Key: NHTSSCYRGSBGJL-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)quinoline is a quinoline derivative featuring a methoxyphenyl substituent at the 6-position of the heteroaromatic ring. Quinoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-methoxyphenyl group in this compound is notable for enhancing electronic and steric properties, which can influence binding affinity and metabolic stability in biological systems .

Properties

CAS No.

878276-91-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

6-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-17-16/h2-11H,1H3

InChI Key

NHTSSCYRGSBGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-4’-methoxybenzophenone with phosphorus oxychloride (POCl3) under reflux conditions can yield the desired quinoline derivative . Another method involves the use of microwave irradiation to improve reaction efficiency and yield .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.

Chemical Reactions Analysis

Electrophilic Cyclization for Core Formation

The quinoline scaffold can be constructed via 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. For example:

  • Reaction : Cyclization of N-(2-alkynyl)aniline derivatives using iodine or gold catalysts.

  • Conditions : Mild temperatures (25–80°C), solvents like dichloromethane or acetonitrile.

  • Yield : Up to 88% for 4-(4-methoxyphenyl)quinoline derivatives .

Example :

N-(2-Alkynylaniline)I2,CH2Cl24-(4-Methoxyphenyl)quinoline\text{N-(2-Alkynylaniline)} \xrightarrow{\text{I}_2, \text{CH}_2\text{Cl}_2} 4\text{-(4-Methoxyphenyl)quinoline}

Nucleophilic Substitution Reactions

The quinoline ring undergoes substitution at electron-deficient positions (e.g., C-2, C-4), particularly when activated by electron-withdrawing groups.

Halogen Replacement

  • Reagents : Amines, thiols, or azides.

  • Conditions : Basic media (K₂CO₃, EtOH, 80°C) .

  • Example :

    6-Methyl-4-phenylquinoline-2(1H)-thione+MeIK2CO36-Methyl-2-(methylthio)-4-phenylquinoline6\text{-Methyl-4-phenylquinoline-2(1H)-thione} + \text{MeI} \xrightarrow{\text{K}_2\text{CO}_3} 6\text{-Methyl-2-(methylthio)-4-phenylquinoline}

    Yield : 75–90% after column chromatography .

Azidation

  • Reagents : Sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA).

  • Conditions : Polar aprotic solvents (DMF, 100°C) .

Cross-Coupling Reactions

The 4-methoxyphenyl group facilitates palladium-catalyzed coupling reactions for biaryl synthesis.

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄.

  • Conditions : Aqueous Na₂CO₃, dioxane, 80–120°C .

  • Example :

    6-Chloroquinoline+4-Methoxyphenylboronic acidPd(OAc)26-(4-Methoxyphenyl)quinoline6\text{-Chloroquinoline} + 4\text{-Methoxyphenylboronic acid} \xrightarrow{\text{Pd(OAc)}_2} 6\text{-(4-Methoxyphenyl)quinoline}

    Yield : 60–85% .

Condensation and Cycloaddition Reactions

The quinoline core participates in multicomponent reactions to form fused heterocycles.

Pyrano[3,2-c]quinoline Formation

  • Reagents : Aldehydes, methyl acrylate.

  • Conditions : PEG-400, room temperature .

  • Example :

    6-(4-Methoxyphenyl)quinoline+Aromatic aldehydePyrano[3,2-c]quinoline-2,5-dione6\text{-(4-Methoxyphenyl)quinoline} + \text{Aromatic aldehyde} \rightarrow \text{Pyrano[3,2-c]quinoline-2,5-dione}

    Yield : 64–88% .

Oxidation of Methoxy Groups

  • Reagents : BBr₃ (for demethylation).

  • Conditions : Anhydrous CH₂Cl₂, −78°C .

  • Product : Hydroxyphenylquinoline derivatives.

Reduction of Nitro Groups

  • Reagents : H₂/Pd-C or SnCl₂.

  • Conditions : Ethanol, reflux .

Alkylation and Arylation

The thione group at C-2 can be alkylated or arylated to introduce diverse substituents.

Methylation

  • Reagents : Methyl iodide (MeI).

  • Conditions : K₂CO₃, EtOH, 80°C .

  • Yield : 85–92% .

Comparative Reaction Data

Reaction Type Reagents/Conditions Position Modified Yield (%) Reference
Electrophilic CyclizationI₂, CH₂Cl₂, 25°CC-488
Suzuki CouplingPd(OAc)₂, Na₂CO₃, 120°CC-685
Nucleophilic SubstitutionK₂CO₃, MeI, EtOH, 80°CC-290
Pyranoquinoline SynthesisAldehyde, PEG-400, rtFused ring72

Scientific Research Applications

6-(4-Methoxyphenyl)quinoline and its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of anticancer and antimalarial drugs, as well as P-glycoprotein (P-gp) inhibitors .

Anticancer Applications

Several studies have highlighted the anticancer potential of quinoline derivatives .

  • In vitro studies: Researchers synthesized a series of 4-phenyl-2-quinolone (4-PQ) derivatives and examined their anticancer effectiveness. Compound 22, 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one, exhibited antiproliferative activity against the COLO205 cell line (IC50 = 0.32 μM) and the H460 cell line (IC50 = 0.89 μM) . Another compound, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), displayed antiproliferative activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. HPK treatment induced apoptosis and resulted in G2/M arrest by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1) .
  • Mechanism of action: Molecular docking studies suggest that the anticancer mechanisms of 4-PQs involve binding to the colchicine-binding pocket of the tubulin receptor, which can inhibit microtubule polymerization and induce cancer cell apoptosis .
  • P-glycoprotein (P-gp) inhibition: A series of 6-methoxy-2-arylquinoline analogs were designed and synthesized as P-gp inhibitors, using quinine and flavones as lead compounds. These compounds were evaluated against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P) . The compounds showing low to moderate toxicity were further investigated for their P-gp inhibition activity, with docking studies performed to explain the biological results .
  • Topoisomerase 1 (Top1) inhibition: A quinoline-based compound, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, was identified as a potent inhibitor of human Top1 activity (IC50 = 9.72 μM), suggesting its potential as an anticancer agent .

Antimalarial Applications

Quinoline derivatives have a long history of use in antimalarial drugs .

  • Core structure: Quinoline serves as a core structure in synthesizing antimalarial drugs like chloroquine, pyrimethamine, and mefloquine . Quinine, derived from quinoline, is used to treat severe Plasmodium falciparum infections .
  • Novel quinoline-pyrazolopyridine hybrids: A series of novel quinoline-pyrazolopyridine hybrids were synthesized and screened for in vitro schizont maturation assay against chloroquine-sensitive 3D7 strain of Plasmodium falciparum. One compound, 5p (containing 4-Cl substituent attached to both aryl rings), showed potent antimalarial activity during in vitro and in vivo studies .

Other Therapeutic Applications

  • Antibacterial agents: Fluoroquinolones, a class of quinoline derivatives, have been used since the 1980s to treat various bacterial infections .

Comparison with Similar Compounds

Structural Comparison

The biological and chemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a structural comparison of 6-(4-Methoxyphenyl)quinoline with analogous compounds:

Compound Name Substituent Position(s) on Quinoline Key Substituents Reference
This compound 6 4-Methoxyphenyl
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2, 3, 4 4-Chlorophenyl, 4-Methoxyphenyl, Amino
6-Methoxy-2-phenylquinoline-4-carboxylate 2, 4, 6 Phenyl, Methoxy, Carboxylate
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline 2, 4, 6 Thiophene, Chloro, Methoxy
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline (7) Fused thienoquinoline system 4-Methoxyphenyl, Thiophene fusion

Key Observations :

  • Position 6 substituents : The methoxyphenyl group at position 6 (as in the target compound) contrasts with methoxy or chloro groups in other derivatives (e.g., 6-methoxy in or 4-chloro in ).
  • Electronic effects : Electron-donating groups like methoxy enhance resonance stabilization, while electron-withdrawing groups (e.g., chloro) may increase reactivity in electrophilic substitutions .

Key Observations :

  • Transition-metal catalysis (Pd, Ni) is critical for introducing aryl groups at specific positions .
  • Functional group compatibility (e.g., esterification in ) requires careful optimization to avoid side reactions.

Key Observations :

  • The 4-methoxyphenyl group enhances antiproliferative activity in lung cancer models, likely due to improved membrane permeability or target binding .
  • Substitution at position 3 (e.g., in 4k) may reduce activity compared to position 6, highlighting the importance of regiochemistry .

Biological Activity

6-(4-Methoxyphenyl)quinoline is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the quinoline family, known for various biological activities including antitumor, antimicrobial, and anti-inflammatory effects. Its structure features a quinoline core substituted with a methoxyphenyl group, which enhances its biological activity by influencing interactions with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various quinoline derivatives against human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15.2Induces apoptosis
2-Methylquinoline-4-carboxylic acidEPG85-257RDB (multidrug-resistant)10.5P-glycoprotein inhibition
CiprofloxacinMCF-7 (breast cancer)12.3DNA synthesis blockade

The compound's ability to inhibit P-glycoprotein suggests potential in overcoming drug resistance in cancer therapies .

2. Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. A recent investigation into various substituted quinolines found that some derivatives exhibited potent activity against Mycobacterium tuberculosis. The presence of the methoxy group in this compound is thought to enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundStaphylococcus aureus32
N-Cyclohexylquinoline-2-carboxamideM. tuberculosis8

These findings support the potential use of this compound in treating infections caused by resistant strains .

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been documented. A study on N-(4-methoxyphenyl)quinoline-8-sulfonamide revealed its ability to reduce inflammation in fibroblast-like synoviocytes, which are critical in rheumatoid arthritis pathogenesis. The compound was shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-6.

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelEffect Observed
N-(4-methoxyphenyl)quinoline-8-sulfonamideTNF-α stimulated FLSReduced IL-1β and IL-6 levels

This suggests that derivatives like this compound could be explored for therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies indicate that quinoline derivatives can trigger apoptotic pathways in cancer cells.
  • P-glycoprotein Inhibition : This mechanism is particularly relevant for overcoming multidrug resistance in cancer therapy.
  • Cytokine Modulation : The ability to modulate cytokine release positions this compound as a candidate for anti-inflammatory therapies.

Q & A

Q. What are the common synthetic routes for 6-(4-Methoxyphenyl)quinoline, and how do reaction conditions influence yield and purity?

Answer: this compound is typically synthesized via Friedländer or Gould-Jacob condensation, which involve cyclization of substituted anilines with ketones or aldehydes. For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride under triethylamine catalysis, followed by base-catalyzed heterocyclization, can yield quinoline derivatives . Key factors include:

  • Catalyst selection : Triethylamine or Lewis acids (e.g., AlCl₃) optimize cyclization.
  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive methoxy groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted aniline or byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The methoxy group at C4-phenyl resonates at δ 3.8–4.0 ppm, while quinoline protons appear as multiplets between δ 7.5–9.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₆H₁₃NO₂: 252.1025).
  • X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the quinoline core and methoxyphenyl substituent (e.g., ~10.94° in related derivatives) .

Q. What are the primary biological applications of this compound derivatives in academic research?

Answer: These derivatives are explored for:

  • Antimicrobial activity : Modifications at C2 or C6 positions enhance potency against Gram-positive bacteria (e.g., S. aureus MIC ~5–10 µg/mL) .
  • Anticancer potential : Methoxy and phenyl groups improve DNA intercalation or kinase inhibition (e.g., IC₅₀ ~1–5 µM in breast cancer cell lines) .
  • Neuroprotective agents : Structural analogs inhibit acetylcholinesterase (AChE) for Alzheimer’s disease research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., Cl vs. CF₃ at C6) drastically alter bioavailability. Compare analogs via SAR studies .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) to minimize variability .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound?

Answer: The methoxyphenyl group directs electrophiles (e.g., nitration, sulfonation) to specific quinoline positions:

  • C5 and C7 positions : Activate via resonance from the methoxy group. Use HNO₃/H₂SO₄ at 0–5°C for nitration .
  • C3 position : Achieve via Friedel-Crafts alkylation with AlCl₃ catalysis. Monitor regioselectivity using LC-MS to identify mono- vs. di-substituted products .

Q. How can computational methods aid in designing this compound derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., topoisomerase II or AChE). Focus on π-π stacking between the quinoline core and aromatic enzyme residues .
  • DFT calculations : Calculate HOMO-LUMO gaps to assess electron-donating effects of methoxy groups. Lower gaps correlate with improved redox activity in anticancer applications .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

Q. What experimental approaches address low yields in large-scale synthesis of this compound?

Answer:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield .
  • In-line purification : Integrate scavenger resins (e.g., sulfonic acid for amine removal) to streamline workflows .

Q. How do crystallographic studies inform the design of this compound-based materials?

Answer: X-ray structures reveal:

  • Packing motifs : Hydrogen bonds (e.g., N–H⋯O) and π-π interactions (3.5–4.0 Å spacing) guide crystal engineering for optoelectronic materials .
  • Conformational flexibility : Dihedral angles >10° between substituents suggest tunable luminescence properties via steric modifications .
  • Hydrate formation : Water molecules in the lattice (e.g., monohydrates) impact solubility and stability. Use DSC/TGA to assess hydration effects .

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